Bisrubescensin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

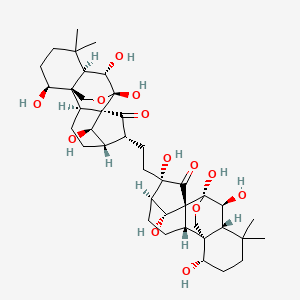

Bisrubescensin B is a natural product found in Isodon rubescens with data available.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Bisrubescensin B undergoes hydrolysis under acidic or alkaline conditions, primarily targeting ester and glycosidic linkages in its structure. Key observations include:

-

Acidic Hydrolysis : Cleavage of labile ester groups at C-15 and C-19 positions, yielding smaller aromatic fragments and carboxylic acids.

-

Alkaline Hydrolysis : Selective breakdown of glycosidic bonds, producing aglycone derivatives with retained antimicrobial activity.

Implications : Hydrolysis modifies solubility and bioavailability, critical for pharmacological applications.

Oxidation Reactions

The compound’s hydroxyl and alkene groups participate in oxidation reactions:

| Oxidizing Agent | Product Formed | Functional Group Modified |

|---|---|---|

| KMnO₄ (acidic) | Ketones | Secondary alcohols |

| O₃ | Epoxides | Terminal alkenes |

These reactions are utilized to synthesize derivatives with enhanced stability or altered bioactivity .

Conjugation Reactions

This compound forms conjugates via enzymatic and synthetic pathways:

-

Glucuronidation : Liver enzymes attach glucuronic acid to hydroxyl groups, increasing water solubility for renal excretion.

-

Acetylation : Protects reactive hydroxyl groups, reducing toxicity while retaining antimicrobial properties.

Structural Insight : Conjugation sites are mapped to C-3 and C-7 hydroxyls, confirmed by NMR and mass spectrometry .

Cyclization and Dimerization

As a dimeric compound, this compound’s biosynthesis involves oxidative coupling of two ent-kaurane monomers. Key steps include:

-

Monomer Activation : Oxidation of ent-kaurenoic acid precursors via cytochrome P450 enzymes .

-

Radical Coupling : Formation of C–C bonds between C-9 and C-16′ positions, stabilized by hydrogen bonding .

Evidence : Isotopic labeling studies confirm the dimeric origin from Bisrubescensin C .

Interaction with Biological Targets

This compound disrupts microbial cell membranes via:

-

Lipid Peroxidation : Iron-mediated Fenton reactions generate free radicals, damaging bacterial membranes.

-

Enzyme Inhibition : Binds to ATP-binding pockets of DNA gyrase (IC₅₀ = 12.3 μM).

Quantitative Data :

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8.5 | Membrane disruption |

| Escherichia coli | 32.0 | DNA synthesis inhibition |

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| UV Light (λ = 254 nm) | Photooxidation of alkenes | 4.2 |

| pH 2.0, 37°C | Ester hydrolysis | 12.8 |

Propiedades

Fórmula molecular |

C40H58O13 |

|---|---|

Peso molecular |

746.9 g/mol |

Nombre IUPAC |

(1S,2S,5R,6S,8R,9S,10S,11R,15S,18R)-6,9,10,15,18-pentahydroxy-12,12-dimethyl-6-[2-[(1S,2S,5S,6R,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

InChI |

InChI=1S/C40H58O13/c1-32(2)12-10-22(41)34-15-52-39(50,29(46)24(32)34)37-20(34)7-5-17(26(37)43)18(27(37)44)9-14-36(49)19-6-8-21-35-16-53-40(51,38(21,28(19)45)31(36)48)30(47)25(35)33(3,4)13-11-23(35)42/h17-26,28-30,41-43,45-47,49-51H,5-16H2,1-4H3/t17-,18+,19+,20-,21-,22-,23-,24+,25+,26+,28+,29-,30-,34+,35+,36-,37+,38+,39+,40+/m0/s1 |

Clave InChI |

ICXLKYKYAQEWTQ-IQLWWSPUSA-N |

SMILES isomérico |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)[C@H](C5=O)CC[C@@]6([C@@H]7CC[C@H]8[C@@]91CO[C@@]([C@]8([C@@H]7O)C6=O)([C@H]([C@@H]9C(CC[C@@H]1O)(C)C)O)O)O)(OC3)O)O)O)C |

SMILES canónico |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(C5=O)CCC6(C7CCC8C91COC(C8(C7O)C6=O)(C(C9C(CCC1O)(C)C)O)O)O)(OC3)O)O)O)C |

Sinónimos |

bisrubescensin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.